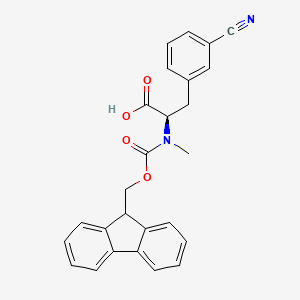

Fmoc-N-Me-D-Phe(3-CN)-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C26H22N2O4 |

|---|---|

Molecular Weight |

426.5 g/mol |

IUPAC Name |

(2R)-3-(3-cyanophenyl)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]propanoic acid |

InChI |

InChI=1S/C26H22N2O4/c1-28(24(25(29)30)14-17-7-6-8-18(13-17)15-27)26(31)32-16-23-21-11-4-2-9-19(21)20-10-3-5-12-22(20)23/h2-13,23-24H,14,16H2,1H3,(H,29,30)/t24-/m1/s1 |

InChI Key |

PMAHMTYTKRJGSX-XMMPIXPASA-N |

Isomeric SMILES |

CN([C@H](CC1=CC(=CC=C1)C#N)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Canonical SMILES |

CN(C(CC1=CC(=CC=C1)C#N)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Applications of Fmoc-N-Me-D-Phe(3-CN)-OH and Its Analogs

Introduction to Fmoc-N-Me-D-Phe(3-CN)-OH

This compound is a synthetically modified amino acid derivative designed for use in solid-phase peptide synthesis (SPPS). Its structure combines three key features that are highly valuable in peptide and medicinal chemistry:

-

D-Configuration: The D-amino acid configuration provides resistance to enzymatic degradation by proteases, which typically recognize L-amino acids. This can significantly increase the in vivo half-life of peptides containing this residue.

-

N-Methylation: The methylation of the alpha-amino group introduces conformational constraints and removes the hydrogen bond donor capability of the amide bond once incorporated into a peptide. This modification can enhance membrane permeability, further increase proteolytic stability, and modulate the binding affinity of the peptide to its target.

-

3-Cyano Phenyl Group: The cyano group at the meta-position of the phenylalanine side chain is an electron-withdrawing group that can introduce unique electronic and steric properties. It can influence the peptide's conformation, stability, and biological activity, and may serve as a bioisostere for other functional groups or as a handle for further chemical modification.[1]

The combination of these features makes this compound a potentially valuable building block for the synthesis of novel peptides with enhanced therapeutic properties.

Core Chemical Properties of Analog Compounds

The following tables summarize the available quantitative data for the two key analog compounds.

Fmoc-N-Me-D-Phe-OH

This analog provides insight into the properties conferred by the Fmoc group and N-methylation on a D-phenylalanine core.

| Property | Value | References |

| CAS Number | 138775-05-0 | [2][3][4] |

| Molecular Formula | C25H23NO4 | [3] |

| Molecular Weight | 401.45 g/mol | [4] |

| Appearance | White to off-white solid/powder or crystals | [3] |

| Purity | ≥98.0% (HPLC) to ≥99% (HPLC) | [3] |

| Storage Temperature | 2-8°C | [2] |

| Predicted Boiling Point | 595.4 ± 39.0 °C | [2] |

| Predicted Density | 1.260 ± 0.06 g/cm³ | [2] |

| Predicted pKa | 3.78 ± 0.10 | [2] |

Fmoc-D-Phe(3-CN)-OH

This analog informs on the influence of the 3-cyano group on the D-phenylalanine scaffold. While detailed quantitative data is sparse, its CAS number is confirmed, and it is available from suppliers for use in peptide synthesis.

| Property | Value | References |

| CAS Number | 205526-37-0 | [1] |

| Synonyms | N-Fmoc-3-cyano-D-phenylalanine | [1] |

| Application | Building block for peptide synthesis | [1] |

Spectroscopic Data

NMR Data for Fmoc-N-Me-D-Phe-OH

Detailed NMR data is crucial for the structural confirmation of the amino acid derivative. The following is a representative ¹H and ¹³C NMR data for Fmoc-N-Me-D-Phe-OH.[5]

-

¹H NMR (400 MHz, DMSO-d6) δ: 12.97 (s, 1H), 7.85 (d, J = 7.4 Hz, 2H), 7.52 (m, 2H), 7.40 (q, J = 7.3 Hz, 2H), 7.33-7.05 (m, 7H), 4.79 (m, 1H), 4.24 (m, 3H), 3.33-2.82 (m, 2H), 2.72 (d, J = 6.5 Hz, 3H).[5]

-

¹³C NMR (101 MHz, DMSO-d6) δ: 172.56, 172.41, 156.23, 156.03, 144.35, 144.25, 144.13, 141.23, 141.20, 138.38, 138.21, 129.24, 129.21, 128.74, 128.10, 127.57, 126.82, 125.52, 125.42, 125.36, 120.54, 67.31, 60.70, 60.16, 47.18, 47.03, 34.85, 34.56, 32.19, 31.79.[5]

Experimental Protocols

Proposed Synthesis of this compound

A plausible synthetic route for the target compound can be devised based on established methods for the synthesis of 3-cyano-D-phenylalanine and the N-methylation of Fmoc-protected amino acids.

Caption: Proposed synthetic workflow for this compound.

Methodology:

-

Synthesis of 3-Cyano-D-phenylalanine: This precursor can be synthesized from a suitable D-phenylalanine derivative. For instance, starting with 3-amino-D-phenylalanine, a Sandmeyer reaction could be employed to introduce the cyano group.

-

Fmoc Protection: The free amine of 3-Cyano-D-phenylalanine would be protected with an Fmoc group, typically using Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) or Fmoc-Cl (9-fluorenylmethoxycarbonyl chloride) under basic conditions.

-

N-Methylation: The Fmoc-protected amino acid can then be N-methylated. A common and effective method is the Biron-Kessler modification of the Fukuyama procedure.[6] This involves the protection of the α-amino group with 2-nitrobenzenesulfonyl (o-NBS), which makes the remaining NH group acidic and amenable to methylation with reagents like methyl iodide or dimethyl sulfate.[6] Subsequent removal of the o-NBS group yields the desired N-methylated product.[6]

Use in Solid-Phase Peptide Synthesis (SPPS)

The primary application of this compound is its incorporation into peptides via SPPS. The workflow for a typical coupling cycle is outlined below.

Caption: General workflow for an SPPS coupling cycle.

Coupling Protocol for N-Methylated Amino Acids:

The coupling of N-methylated amino acids like Fmoc-N-Me-D-Phe-OH can be sterically hindered and thus more challenging than for non-methylated analogs. Specialized coupling reagents and conditions are often required to achieve high efficiency.

-

Reagents: A common and effective coupling cocktail for N-methylated amino acids involves HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the activating agent and DIPEA (N,N-Diisopropylethylamine) as the base.[7][8]

-

Procedure:

-

The Fmoc-protected amino acid (typically 3-4 equivalents relative to the resin substitution) is pre-activated with an equimolar amount of HATU and a 2-fold molar excess of DIPEA in a solvent like DMF (N,N-Dimethylformamide) for several minutes.[7][8]

-

This activation mixture is then added to the resin, which has a free N-terminal amine following the removal of the previous Fmoc group.

-

The coupling reaction is allowed to proceed for 1-2 hours at room temperature.[7] The completion of the reaction can be monitored using a colorimetric test such as the Kaiser test (which will be negative for the secondary amine) or the bromophenol blue test.[8]

-

Potential Applications and Signaling Pathways

While no specific biological activity has been reported for this compound, its constituent parts suggest its utility in several research areas:

-

Drug Development: The incorporation of this amino acid into bioactive peptides is expected to enhance their stability and bioavailability, making them better drug candidates.[3] The 3-cyano group can be used to probe structure-activity relationships or to act as a warhead for covalent inhibitors.

-

Neuroscience Research: Phenylalanine derivatives are often used to develop probes and therapeutics targeting neurological pathways.[9][10] The unique properties of this analog could be leveraged to create novel tools for studying neurotransmitter systems.

-

Biomaterials: Fmoc-protected amino acids are known to self-assemble into hydrogels and other nanostructures. The specific properties of this derivative could be exploited to create novel biomaterials for tissue engineering or drug delivery.

No specific signaling pathways have been directly associated with this compound. However, peptides containing this residue would be designed to interact with specific biological targets (e.g., receptors, enzymes) implicated in various disease-related signaling cascades. The design and synthesis of such peptides would be guided by the desired therapeutic outcome.

References

- 1. nbinno.com [nbinno.com]

- 2. Fmoc-N-methyl-D-phenylalanine | 138775-05-0 [chemicalbook.com]

- 3. chemimpex.com [chemimpex.com]

- 4. (2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-3-phenylpropanoic acid | C25H23NO4 | CID 978357 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. beilstein-journals.org [beilstein-journals.org]

- 6. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]

- 7. beilstein-archives.org [beilstein-archives.org]

- 8. peptide.com [peptide.com]

- 9. chemimpex.com [chemimpex.com]

- 10. chemimpex.com [chemimpex.com]

A Technical Guide to Fmoc-N-Me-D-Phe(3-CN)-OH: A Novel Building Block for Advanced Peptide Synthesis

Disclaimer: Direct experimental data for Fmoc-N-Me-D-Phe(3-CN)-OH is not publicly available. This guide is a technical extrapolation based on the well-documented properties of its constituent components: the Fmoc protecting group, N-methylated amino acids, D-phenylalanine, and 3-cyanophenylalanine.

Introduction

This compound is a highly specialized amino acid derivative designed for incorporation into synthetic peptides. It offers a unique combination of structural modifications—N-methylation and a cyano-substituted phenyl ring on a D-enantiomer—that can impart valuable properties to peptide-based therapeutics and research tools. The N-methyl group can enhance proteolytic stability and oral bioavailability, while the D-configuration provides resistance to enzymatic degradation.[1][2][3] The 3-cyano group introduces a useful spectroscopic probe and can modulate the electronic properties and conformation of the peptide.[4][5] This guide provides a comprehensive overview of the anticipated properties, synthesis, and applications of this novel building block for researchers in drug development and peptide chemistry.

Predicted Physicochemical and Spectroscopic Properties

The properties of this compound can be inferred from its constituent parts. The following tables summarize the expected quantitative data.

Table 1: General Properties

| Property | Predicted Value | Source of Inference |

| Molecular Formula | C26H23N3O4 | Based on the addition of a cyano group to Fmoc-N-Me-D-Phe-OH |

| Molecular Weight | ~453.48 g/mol | Calculated from the predicted molecular formula |

| Appearance | White to off-white solid/powder | Based on similar Fmoc-protected amino acids[2] |

| Solubility | Soluble in DMF, NMP, and other organic solvents | Common for Fmoc-amino acids used in SPPS |

| Storage | 2-8°C, desiccated | Standard for Fmoc-protected amino acids[2] |

Table 2: Spectroscopic Properties

| Property | Predicted Characteristic | Rationale |

| Fluorescence | Intrinsic fluorescence | The p-cyanophenylalanine moiety is a known fluorescent probe.[6][7] |

| Infrared (IR) | Characteristic nitrile (C≡N) stretch | The cyano group will have a distinct IR absorption band. |

| NMR (¹H and ¹³C) | Complex spectra with distinct signals | Signals corresponding to the Fmoc group, N-methyl group, D-phenylalanine backbone, and the substituted aromatic ring will be present. |

Applications in Peptide Synthesis and Drug Design

The unique structural features of this compound make it a valuable tool for addressing common challenges in peptide drug development.

-

Enhanced Proteolytic Stability: The N-methyl group on the peptide backbone sterically hinders the approach of proteases, significantly increasing the peptide's half-life in vivo.[1][2] The D-configuration of the amino acid further enhances resistance to degradation by naturally occurring L-amino acid-specific proteases.[8]

-

Improved Pharmacokinetic Properties: N-methylation can improve a peptide's oral bioavailability and cell permeability by reducing the number of hydrogen bond donors and increasing lipophilicity.[1][3]

-

Conformational Control: The steric bulk of the N-methyl group can restrict the conformational freedom of the peptide backbone, which can be used to stabilize specific secondary structures, such as beta-turns, and enhance binding affinity to biological targets.

-

Fluorescent Probing: The 3-cyanophenylalanine residue can serve as an intrinsic fluorescent probe to study peptide folding, binding interactions, and localization within cells without the need for external fluorescent labels.[6][7][9]

-

Peptidomimetic Design: The incorporation of this non-natural amino acid is a key strategy in the design of peptidomimetics with improved drug-like properties.[10]

Experimental Protocols

While a specific synthesis protocol for this compound is not available, a plausible synthetic route can be extrapolated from established methods for N-methylation and Fmoc protection of amino acids. The incorporation of this building block into a peptide would follow a modified Fmoc solid-phase peptide synthesis (SPPS) protocol.

Inferred Synthesis of this compound

A potential synthetic pathway would likely involve the N-methylation of 3-cyano-D-phenylalanine, followed by the introduction of the Fmoc protecting group.

dot

Caption: Inferred synthetic pathway for this compound.

Protocol for Incorporation into Peptides via Fmoc SPPS

The coupling of N-methylated amino acids in SPPS is known to be challenging due to steric hindrance. Therefore, a specialized protocol is required.

1. Resin Preparation:

-

Select a suitable resin based on the desired C-terminal moiety (e.g., Wang resin for a C-terminal acid, Rink amide resin for a C-terminal amide).[11][12]

-

Swell the resin in an appropriate solvent, such as N,N-dimethylformamide (DMF), for at least one hour.[12]

2. Standard Fmoc Deprotection:

-

Treat the resin with a 20% solution of piperidine in DMF to remove the Fmoc group from the N-terminus of the growing peptide chain.[13]

3. Coupling of this compound:

-

Activation: Due to the steric hindrance of the N-methyl group, a potent coupling reagent is necessary. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is often effective for coupling N-methylated amino acids.[2][14] Pre-activate this compound with HATU and a hindered base such as diisopropylethylamine (DIEA) in DMF.

-

Coupling: Add the activated amino acid solution to the deprotected resin and allow the reaction to proceed for an extended period (e.g., 2-4 hours) to ensure complete coupling.[14]

-

Monitoring: Monitor the coupling reaction using a qualitative test such as the bromophenol blue test, as the ninhydrin test is not effective for secondary amines.[14] If the coupling is incomplete, a second coupling step may be necessary.

4. Capping (Optional):

-

To block any unreacted N-terminal amines and prevent the formation of deletion sequences, the resin can be treated with an acetylating agent, such as acetic anhydride.

5. Iteration:

-

Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

6. Cleavage and Deprotection:

-

Once the peptide synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., triisopropylsilane and water).[11]

dot

Caption: Workflow for coupling this compound in SPPS.

Conclusion

This compound represents a promising, albeit currently hypothetical, building block for the synthesis of advanced peptides. Its unique combination of an N-methyl group, a D-amino acid scaffold, and a cyano-functionalized aromatic ring offers a powerful toolkit for medicinal chemists and peptide scientists. By conferring enhanced stability, improved pharmacokinetic properties, and intrinsic spectroscopic capabilities, the incorporation of this amino acid can facilitate the development of next-generation peptide therapeutics and sophisticated biochemical probes. Further research into the synthesis and experimental validation of the properties of this compound is warranted to fully realize its potential in the field of peptide science.

References

- 1. nbinno.com [nbinno.com]

- 2. N-Methylated Amino Acids | Reagents, Chemicals and Labware | Merck [merckmillipore.com]

- 3. researchgate.net [researchgate.net]

- 4. chemimpex.com [chemimpex.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Modulation of p-Cyanophenylalanine Fluorescence by Amino Acid Side-chains and Rational Design of Fluorescence Probes of α-Helix Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bohrium.com [bohrium.com]

- 8. chemimpex.com [chemimpex.com]

- 9. Sensing pH via p-Cyanophenylalanine Fluorescence: Application to Determine Peptide pKa and Membrane-Penetration Kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. nbinno.com [nbinno.com]

- 11. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 12. chem.uci.edu [chem.uci.edu]

- 13. chempep.com [chempep.com]

- 14. peptide.com [peptide.com]

Fmoc-N-Me-D-Phe(3-CN)-OH: A Technical Guide for Advanced Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-N-Me-D-Phe(3-CN)-OH is a specialized amino acid derivative crucial for the synthesis of complex peptides with enhanced pharmacological properties. The incorporation of N-methylated amino acids can significantly improve a peptide's metabolic stability, conformational rigidity, and cell permeability. The 3-cyano modification on the phenylalanine ring offers a unique electronic and steric profile, potentially influencing receptor binding and biological activity. This document provides a comprehensive overview of the structure, synthesis, and key data related to this compound, intended to support researchers in its application.

Chemical Structure

The chemical structure of (2R)-2-[--INVALID-LINK--amino]-3-(3-cyanophenyl)propanoic acid, commonly known as this compound, is depicted below.

Figure 1: Chemical Structure of this compound.

Physicochemical and Spectroscopic Data

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Purity (%) | CAS Number |

| Fmoc-N-Me-D-Phe-OH | C25H23NO4 | 401.45 | White to off-white solid | ≥ 99% (HPLC) | 138775-05-0 |

| Fmoc-D-Phe(3-CN)-OH | C25H20N2O4 | 412.44 | Not specified | Not specified | 205526-37-0 |

| 3-Cyano-D-phenylalanine | C10H10N2O2 | 190.20 | Not specified | Not specified | 263396-43-6 |

Proposed Synthesis Pathway

The synthesis of this compound can be achieved through a multi-step process starting from the commercially available 3-Cyano-D-phenylalanine. The proposed pathway involves two key transformations: the protection of the amino group with a fluorenylmethyloxycarbonyl (Fmoc) group, followed by the N-methylation of the protected amino acid. A solid-phase approach for N-methylation offers advantages in terms of ease of purification and handling.

Caption: Proposed synthesis workflow for this compound.

Experimental Protocols

The following are detailed, generalized protocols for the key steps in the synthesis of this compound. These are based on established methods for similar amino acid derivatives and should be optimized for specific laboratory conditions.

Fmoc Protection of 3-Cyano-D-phenylalanine

This procedure describes the protection of the primary amine of 3-Cyano-D-phenylalanine with the Fmoc group.

Materials:

-

3-Cyano-D-phenylalanine

-

9-fluorenylmethyl-succinimidyl carbonate (Fmoc-OSu) or 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)

-

Sodium bicarbonate (NaHCO₃) or a suitable organic base (e.g., N,N-Diisopropylethylamine, DIEA)

-

1,4-Dioxane and Water or Dichloromethane (DCM)

-

Ethyl acetate (EtOAc)

-

1 M Hydrochloric acid (HCl)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 3-Cyano-D-phenylalanine in an aqueous solution of sodium bicarbonate (e.g., 10% w/v) or a mixture of an organic solvent like dioxane and water.

-

Cool the solution to 0 °C in an ice bath.

-

In a separate flask, dissolve an equimolar amount of Fmoc-OSu or Fmoc-Cl in dioxane or another suitable organic solvent.

-

Add the Fmoc-reagent solution dropwise to the amino acid solution while maintaining the temperature at 0 °C and stirring vigorously.

-

Allow the reaction to warm to room temperature and stir overnight.

-

After the reaction is complete (monitored by TLC), dilute the mixture with water and wash with a nonpolar solvent like ether to remove any unreacted Fmoc reagent.

-

Acidify the aqueous layer to a pH of approximately 2 with 1 M HCl.

-

Extract the product into an organic solvent such as ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to yield the crude Fmoc-D-Phe(3-CN)-OH.

-

The product can be further purified by recrystallization or column chromatography.

Solid-Phase N-Methylation of Fmoc-D-Phe(3-CN)-OH

This protocol outlines the N-methylation of the Fmoc-protected amino acid attached to a 2-chlorotrityl chloride (2-CTC) resin.[1] This method is advantageous as it simplifies purification.

Materials:

-

Fmoc-D-Phe(3-CN)-OH

-

2-Chlorotrityl chloride (2-CTC) resin

-

N,N-Diisopropylethylamine (DIEA)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

2-Nitrobenzenesulfonyl chloride (o-NBS-Cl)

-

Collidine

-

Proton sponge (1,8-Bis(dimethylamino)naphthalene)

-

Methyl p-toluenesulfonate (Me-p-Ts) or Dimethyl sulfate

-

Thiophenol

-

Potassium carbonate (K₂CO₃)

-

Piperidine

-

Trifluoroacetic acid (TFA)

Procedure:

a) Attachment to 2-CTC Resin:

-

Swell the 2-CTC resin in DCM in a solid-phase synthesis vessel.

-

Dissolve Fmoc-D-Phe(3-CN)-OH (1.5-2 equivalents relative to resin loading) in DCM.

-

Add DIEA (3-4 equivalents) to the amino acid solution.

-

Add the amino acid solution to the swollen resin and agitate for 1-2 hours.

-

Cap any remaining active sites on the resin by adding a solution of DCM/Methanol/DIEA (e.g., 80:15:5) and agitating for 30 minutes.

-

Wash the resin thoroughly with DCM, DMF, and finally DCM.

b) N-Methylation:

-

Swell the resin-bound amino acid in DMF.

-

Add a solution of o-NBS-Cl (3 equivalents) and collidine (3 equivalents) in DMF and agitate for 1-2 hours to protect the secondary amine.

-

Wash the resin with DMF.

-

For methylation, add a solution of proton sponge (3 equivalents) and methyl p-toluenesulfonate (5 equivalents) in DMF and agitate for 2 hours. Repeat this step to ensure complete methylation.

-

Wash the resin with DMF.

c) Deprotection of the Nosyl Group:

-

Treat the resin with a solution of thiophenol (10 equivalents) and potassium carbonate (5 equivalents) in DMF and agitate for 30 minutes. Repeat this step.

-

Wash the resin thoroughly with DMF and DCM.

d) Cleavage from Resin:

-

Wash the resin with DCM.

-

Treat the resin with a solution of 20% TFA in DCM for 30 minutes to cleave the N-methylated amino acid from the resin.

-

Filter the resin and collect the filtrate.

-

Evaporate the solvent under reduced pressure to obtain the crude this compound.

-

The crude product can be purified by preparative HPLC.

Logical Relationships in Solid-Phase N-Methylation

The following diagram illustrates the logical flow of the key stages in the solid-phase N-methylation protocol.

Caption: Logical flow of solid-phase N-methylation.

Conclusion

This compound is a valuable building block for medicinal chemists and peptide scientists. While its synthesis requires a multi-step procedure, the protocols outlined in this guide, based on established methodologies for similar compounds, provide a solid foundation for its successful preparation. The unique structural features of this derivative hold significant promise for the development of novel peptide-based therapeutics with improved pharmacological profiles. It is recommended that all synthesis and purification steps are carefully monitored by appropriate analytical techniques such as TLC, HPLC, and mass spectrometry to ensure the desired product quality.

References

3-Cyanophenylalanine as an Arginine Analog: A Review of a Novel Hypothesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The consideration of 3-cyanophenylalanine as a direct analog of arginine is a novel hypothesis that is not yet established in the scientific literature. This guide explores the theoretical potential, outlines necessary experimental validation, and provides a framework for research into this concept. All experimental protocols and data are based on established methods for studying amino acid analogs and are provided as a template for investigation.

Introduction: The Quest for Arginine Analogs

Arginine, with its positively charged guanidinium group, plays a pivotal role in numerous biological processes. It is a key residue in protein structure and function, a substrate for nitric oxide synthases (NOS), and a crucial component in various cellular signaling pathways. Consequently, the development of arginine analogs is a significant area of research in drug discovery and chemical biology. These analogs can act as inhibitors, probes, or therapeutic agents by mimicking or competing with natural arginine.

This guide introduces the novel concept of 3-cyanophenylalanine as a potential, non-isosteric arginine analog. While structurally distinct, the electronic properties of the nitrile group in the meta position on the phenyl ring may confer functionalities that allow it to interact with some biological targets of arginine. This document provides a comprehensive technical overview for researchers interested in exploring this hypothesis.

The Rationale: Can a Nitrile Group Mimic a Guanidinium Group?

The central hypothesis rests on the ability of the cyano group in 3-cyanophenylalanine to mimic the key interactions of arginine's guanidinium group.

-

Hydrogen Bonding: The guanidinium group is a superb hydrogen bond donor. The nitrile group, with its terminal nitrogen atom, can act as a hydrogen bond acceptor. While not a direct mimicry, in certain protein binding pockets, the reorientation of water molecules or receptor side chains could accommodate this difference.

-

Electrostatic Interactions: The arginine side chain is protonated and positively charged at physiological pH. The cyano group is not charged but possesses a strong dipole moment. In specific electrostatic environments within a protein, this dipole might engage in favorable interactions with negatively charged residues like aspartate or glutamate, which are common binding partners for arginine.

-

Size and Shape: The phenyl ring of 3-cyanophenylalanine provides a rigid scaffold that is sterically different from the flexible aliphatic chain of arginine. This could offer advantages in terms of conformational restriction and potential for π-π stacking interactions.

Quantitative Data: A Framework for Investigation

As this is a nascent field of study, no direct quantitative data for 3-cyanophenylalanine as an arginine analog exists. The following tables provide a template for the types of data that need to be generated to validate this hypothesis.

Table 1: Comparative Binding Affinities

| Target Protein | Natural Ligand (Arginine-containing) | 3-Cyanophenylalanine Analog | Kd (nM) | IC50 (µM) |

| Nitric Oxide Synthase (nNOS) | L-Arginine | L-3-Cyanophenylalanine | TBD | TBD |

| Arginase | L-Arginine | L-3-Cyanophenylalanine | TBD | TBD |

| Protein Kinase A (PKA) Substrate | Kemptide (LRRASLG) | LRR(3-CN-Phe)SLG | TBD | TBD |

TBD: To be determined experimentally.

Table 2: Enzyme Inhibition Parameters

| Enzyme | Substrate | Inhibitor | Ki (µM) | Mechanism of Inhibition |

| nNOS | L-Arginine | L-3-Cyanophenylalanine | TBD | TBD |

| Arginase | L-Arginine | L-3-Cyanophenylalanine | TBD | TBD |

TBD: To be determined experimentally.

Experimental Protocols

The following are detailed methodologies for key experiments required to investigate 3-cyanophenylalanine as an arginine analog.

Synthesis of 3-Cyanophenylalanine-Containing Peptides

Objective: To synthesize peptides where an arginine residue is replaced by 3-cyanophenylalanine for use in binding and functional assays.

Methodology: Solid-Phase Peptide Synthesis (SPPS) using Fmoc chemistry.

-

Resin Preparation: Start with a suitable resin (e.g., Rink Amide resin for C-terminal amides).

-

Fmoc Deprotection: Treat the resin with 20% piperidine in dimethylformamide (DMF) to remove the Fmoc protecting group from the N-terminus.

-

Amino Acid Coupling:

-

Dissolve Fmoc-L-3-cyanophenylalanine-OH and a coupling agent (e.g., HBTU/HOBt) in DMF.

-

Add a base (e.g., DIPEA) to activate the amino acid.

-

Add the activated amino acid solution to the deprotected resin and agitate.

-

-

Washing: Wash the resin extensively with DMF and dichloromethane (DCM).

-

Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

-

Cleavage and Deprotection: Once the synthesis is complete, treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane, 2.5% water) to cleave the peptide from the resin and remove side-chain protecting groups.

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the peptide by mass spectrometry (MS) and analytical HPLC.

Nitric Oxide Synthase (NOS) Inhibition Assay

Objective: To determine if 3-cyanophenylalanine can inhibit the activity of NOS, an enzyme that uses arginine as a substrate.

Methodology: Griess Assay for Nitrite Quantification.

-

Enzyme and Substrate Preparation: Prepare solutions of purified recombinant nNOS, L-arginine, and the necessary cofactors (NADPH, FAD, FMN, BH4, calmodulin).

-

Inhibitor Preparation: Prepare a stock solution of L-3-cyanophenylalanine in the assay buffer.

-

Assay Setup:

-

In a 96-well plate, add the assay buffer, cofactors, and varying concentrations of L-3-cyanophenylalanine.

-

Add the nNOS enzyme to each well.

-

Initiate the reaction by adding L-arginine.

-

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

-

Reaction Termination: Stop the reaction by adding an appropriate reagent (e.g., zinc acetate).

-

Nitrite Detection:

-

Add Griess reagents (sulfanilamide and N-(1-naphthyl)ethylenediamine) to each well.

-

Incubate in the dark to allow for color development.

-

-

Measurement: Measure the absorbance at 540 nm using a plate reader.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Visualizations: Pathways and Workflows

Signaling Pathway: Nitric Oxide Synthesis

The following diagram illustrates the canonical nitric oxide synthesis pathway, indicating where 3-cyanophenylalanine could potentially act as an inhibitor.

Experimental Workflow: Peptide Synthesis and Screening

This diagram outlines the workflow for synthesizing and screening 3-cyanophenylalanine-containing peptides.

Conclusion and Future Directions

The exploration of 3-cyanophenylalanine as an arginine analog is in its infancy. The theoretical framework presented here provides a starting point for research in this intriguing area. Future work should focus on:

-

Computational Modeling: Docking studies of 3-cyanophenylalanine in various arginine-binding pockets to predict favorable interactions.

-

Broader Screening: Testing 3-cyanophenylalanine and its peptide derivatives against a wider range of arginine-dependent enzymes and receptors.

-

Structural Biology: Co-crystallization of 3-cyanophenylalanine-containing ligands with their target proteins to elucidate the precise molecular interactions.

The validation of 3-cyanophenylalanine as a viable arginine analog would represent a significant advancement in the field of medicinal chemistry, providing a novel scaffold for the design of therapeutic agents and research tools.

An In-depth Technical Guide to the Role of Fmoc-N-Me-D-Phe(3-CN)-OH in Peptide Design

Audience: Researchers, scientists, and drug development professionals.

Abstract

Fmoc-N-Me-D-Phe(3-CN)-OH is a highly specialized, multi-functional amino acid derivative designed for advanced peptide synthesis. While public domain data on this specific compound is scarce, its constituent features—N-methylation, a D-configuration, and a 3-cyano group on the phenyl ring—each confer distinct and valuable properties to a peptide chain. This technical guide deconstructs the role of each modification to project the overall utility of this building block in modern drug discovery and peptide engineering. N-methylation enhances proteolytic stability and modulates conformation; the D-configuration offers robust resistance to enzymatic degradation; and the 3-cyano group serves as a versatile chemical handle, most notably as a precursor to an arginine mimetic. The strategic incorporation of this compound is therefore anticipated to yield peptidomimetics with superior pharmacokinetic profiles, conformational rigidity, and potentially altered receptor binding affinities. This document serves as a foundational resource for researchers looking to leverage such advanced building blocks in their synthetic peptide programs.

Introduction: The Need for Modified Amino Acids

Standard peptides composed of L-amino acids often face significant limitations as therapeutic agents, including poor metabolic stability and low bioavailability.[1][2] To overcome these hurdles, medicinal chemists employ modified amino acid building blocks. These modifications are designed to alter the peptide's physicochemical properties, leading to improved drug-like characteristics. The compound this compound represents a confluence of three powerful strategies: N-methylation, the use of a D-enantiomer, and side-chain functionalization.

-

N-Methylation: The addition of a methyl group to the backbone amide nitrogen sterically shields the adjacent peptide bond from proteolytic enzymes and restricts conformational flexibility.[1][3]

-

D-Amino Acids: The incorporation of non-natural D-amino acids is a well-established method to enhance resistance to proteolysis, as endogenous proteases are stereospecific for L-amino acids.[4][5]

-

Side-Chain Modification (3-Cyano): The cyano group is a bioisostere for various functional groups and can be chemically transformed post-synthesis. Its conversion to an amidine group allows it to mimic the guanidinium side chain of arginine, a critical residue for many biological interactions.[6]

This guide will explore the synthesis, properties, and strategic implementation of peptides containing this unique residue.

Physicochemical Properties of Related Compounds

Table 1: Properties of N-Methylated Phenylalanine Derivatives

| Property | Fmoc-N-Me-D-Phe-OH | Fmoc-N-Me-L-Phe-OH |

|---|---|---|

| CAS Number | 138775-05-0 | 77128-73-5 |

| Molecular Formula | C₂₅H₂₃NO₄ | C₂₅H₂₃NO₄ |

| Molecular Weight | 401.45 g/mol | 401.45 g/mol |

| Appearance | Colorless to white powder or crystals | Not specified |

| Purity (HPLC) | ≥98.0% | ≥99.0% |

| Storage Temp. | 2-8°C | 2-8°C |

| Application | Fmoc solid-phase peptide synthesis | Fmoc solid-phase peptide synthesis |

Table 2: Properties of 3-Cyano Phenylalanine Derivatives

| Property | Fmoc-L-Phe(3-CN)-OH[6][7] | Fmoc-D-Phe(3-CN)-OH[8] |

|---|---|---|

| CAS Number | 205526-36-9 | 205526-37-0 |

| Molecular Formula | C₂₅H₂₀N₂O₄ | C₂₅H₂₀N₂O₄ |

| Molecular Weight | 412.4 g/mol | 412.4 g/mol |

| Synonym | N-Fmoc-3-cyano-L-phenylalanine | N-Fmoc-3-cyano-D-phenylalanine |

| Primary Use | Preparation of peptides with arginine analogs | Not specified |

Core Concepts and Applications

The strategic value of this compound lies in the synergistic effects of its structural modifications.

Figure 1: Contribution of structural components to final peptide properties.

Impact of N-Methylation

N-methylation is a key strategy for improving a peptide's pharmacokinetic profile. By replacing the amide proton with a methyl group, hydrogen bond donating capacity is removed, which can enhance membrane permeability. Furthermore, the steric bulk of the methyl group restricts the rotation around the Cα-C and N-Cα bonds, locking the peptide backbone into a more defined conformation. This pre-organization can lead to higher receptor binding affinity.

Role of the D-Configuration

The incorporation of a D-amino acid is a robust method for increasing a peptide's half-life in vivo.[5] Endogenous proteases, such as trypsin and chymotrypsin, are highly specific for L-amino acid residues at their cleavage sites. A peptide containing a D-residue is a poor substrate for these enzymes, resulting in significantly enhanced stability against degradation.[5]

The 3-Cyano Group as a Versatile Handle

The true synthetic versatility of this residue comes from the 3-cyano group. While it can act as a bioisostere for other groups, its primary utility is as a precursor to 3-amidinophenylalanine, a potent arginine analog.[6] This transformation is typically achieved post-synthetically while the peptide is still on the solid support. This allows for the site-specific introduction of a positively charged guanidinium-like group, which is crucial for many protein-protein and protein-nucleic acid interactions.

Figure 2: Conversion of 3-cyanophenylalanine to an arginine mimic.

Experimental Protocols

While a specific protocol for this compound is not published, its use would follow standard and advanced methodologies in solid-phase peptide synthesis (SPPS) and amino acid modification.

General Protocol for Incorporation into a Peptide via SPPS

This protocol outlines the manual coupling of a custom amino acid like this compound during Fmoc-based SPPS.

-

Resin Preparation: Start with a suitable resin (e.g., Rink Amide resin for a C-terminal amide). Swell the resin in dimethylformamide (DMF) for 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for an additional 15 minutes to remove the Fmoc group from the N-terminal of the growing peptide chain. Wash thoroughly with DMF (5x) and dichloromethane (DCM) (2x).

-

Amino Acid Activation: In a separate vessel, dissolve this compound (3 eq.), a coupling reagent like HBTU (2.9 eq.), and HOBt (3 eq.) in DMF. Add a base such as diisopropylethylamine (DIEA) (6 eq.) and allow the mixture to pre-activate for 2-5 minutes.

-

Coupling: Add the activated amino acid solution to the deprotected resin. Agitate at room temperature for 1-2 hours. Note: The coupling of N-methylated amino acids can be sluggish due to steric hindrance. Double coupling may be necessary.

-

Washing: After the coupling is complete, drain the reaction vessel and wash the resin extensively with DMF (5x) and DCM (2x).

-

Capping (Optional): To block any unreacted free amines, treat the resin with a solution of acetic anhydride and DIEA in DMF for 10 minutes.

-

Cycle Repetition: Repeat steps 2-6 for each subsequent amino acid in the sequence.

-

Final Cleavage and Deprotection: Once the synthesis is complete, wash the resin with DCM and dry it. Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% Trifluoroacetic Acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.

-

Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).

Figure 3: A standard workflow for a single coupling cycle in Fmoc SPPS.

Protocol for N-Methylation of Amino Acids

Should this compound not be commercially available, it could be synthesized from its non-methylated precursor using a method such as the Biron-Kessler protocol on a solid support.[2][9]

-

Resin Loading: Anchor the starting amino acid, Fmoc-D-Phe(3-CN)-OH, to a 2-chlorotrityl chloride (2-CTC) resin. The 2-CTC resin acts as a temporary protecting group for the carboxylic acid.[2][9]

-

Fmoc Removal: Remove the Fmoc group with 20% piperidine in DMF.

-

Sulfonamide Formation: Protect the now-free α-amino group with 2-nitrobenzenesulfonyl chloride (o-NBS-Cl) in the presence of collidine.[9] The o-NBS group makes the remaining NH proton acidic.

-

Methylation: Treat the resin with a methylating agent, such as methyl iodide or dimethyl sulfate, and a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or 7-methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene (MTBD).

-

o-NBS Removal: Deprotect the sulfonamide using a solution of β-mercaptoethanol and DBU in DMF.

-

Fmoc Reprotection: Re-introduce the Fmoc group onto the newly formed secondary amine using Fmoc-OSu and DIEA.[9]

-

Cleavage from Resin: Cleave the final product, this compound, from the 2-CTC resin using a mild acidic solution (e.g., 1% TFA in DCM) to avoid cleaving other acid-labile side-chain protecting groups.[9]

Conclusion

This compound is a paradigm of rational peptide design, integrating multiple chemical modifications into a single building block to address common therapeutic limitations. Its N-methylated D-configuration provides a powerful dual strategy for enhancing proteolytic stability, a critical factor for in vivo applications. The 3-cyano group adds a layer of synthetic flexibility, enabling post-translational modification to install an arginine-mimicking amidine group. Researchers in drug development can leverage this amino acid derivative to create conformationally constrained peptidomimetics with superior stability and tailored functionality, thereby accelerating the discovery of novel peptide-based therapeutics.

References

- 1. nbinno.com [nbinno.com]

- 2. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group [mdpi.com]

- 3. irep.ntu.ac.uk [irep.ntu.ac.uk]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. peptide.com [peptide.com]

- 7. advancedchemtech.com [advancedchemtech.com]

- 8. peptide.com [peptide.com]

- 9. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]

Applications of N-Methylated D-Phenylalanine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-methylation of D-phenylalanine residues within peptides and other small molecules represents a critical strategy in modern medicinal chemistry for enhancing therapeutic properties. This modification offers a powerful tool to overcome common challenges in drug development, such as poor metabolic stability and limited bioavailability. By introducing a methyl group to the amide nitrogen of the peptide backbone, researchers can induce significant conformational changes that render the resulting derivatives more resistant to enzymatic degradation. Furthermore, N-methylation often increases lipophilicity, which can improve membrane permeability and facilitate oral absorption or transport across the blood-brain barrier.

This technical guide provides an in-depth exploration of the applications of N-methylated D-phenylalanine derivatives, with a focus on their utility as opioid receptor ligands, somatostatin analogs, and antimicrobial agents. We present a compilation of quantitative data to illustrate the impact of N-methylation on biological activity, detailed experimental protocols for their synthesis and evaluation, and visual representations of key signaling pathways and experimental workflows to provide a comprehensive resource for researchers in the field.

Core Principles of N-Methylation

The introduction of a methyl group onto the nitrogen atom of a D-phenylalanine residue within a peptide chain imparts several advantageous physicochemical properties. This seemingly minor modification can lead to profound changes in the molecule's overall behavior and biological activity.

Key Benefits of N-Methylation:

-

Enhanced Proteolytic Stability: The N-methyl group sterically hinders the approach of proteases, enzymes that typically cleave peptide bonds. This increased resistance to enzymatic degradation prolongs the in-vivo half-life of the peptide, a crucial factor for therapeutic efficacy.[1]

-

Improved Membrane Permeability and Bioavailability: N-methylation increases the lipophilicity of a peptide by reducing its ability to form hydrogen bonds.[2] This enhanced "greasiness" can facilitate passive diffusion across cellular membranes, including the intestinal epithelium for oral absorption and the blood-brain barrier for central nervous system targets.[3]

-

Conformational Rigidity: The presence of an N-methyl group restricts the conformational freedom of the peptide backbone.[2] This can lock the peptide into a bioactive conformation that is optimal for receptor binding, potentially increasing potency and selectivity.

-

Modulation of Biological Activity: The conformational constraints imposed by N-methylation can also be used to fine-tune the biological activity of a peptide, for instance, by converting a receptor agonist into an antagonist.[1]

Applications in Drug Discovery and Development

The unique properties conferred by N-methylated D-phenylalanine have led to its incorporation into a wide range of therapeutic candidates.

Opioid Receptor Ligands

Endogenous opioid peptides, while potent analgesics, are limited as therapeutics due to their rapid degradation. The incorporation of N-methylated D-phenylalanine has been a successful strategy to create more stable and effective opioid receptor ligands.[4]

Quantitative Data: Opioid Receptor Binding Affinities

| Compound | Receptor | Ki (nM) | Fold Change (vs. Non-Methylated) |

| DAMGO ([D-Ala², N-Me-Phe⁴ , Gly-ol⁵]-enkephalin) | µ | ~1-5 | - |

| [D-Ala², Phe⁴, Gly-ol⁵]-enkephalin | µ | >100 | >20-100 |

| Cyclic Enkephalin Analog | µ | 0.93 | - |

| N-Methylated Cyclic Enkephalin Analog | µ | ~1-2 | ~1-2 |

Note: Data is compiled from multiple sources and serves as a representative comparison. Direct fold-change calculations require data from the same study.

Somatostatin Analogs

Somatostatin is a hormone that regulates the secretion of other hormones, making its analogs valuable in the treatment of various endocrine disorders and neuroendocrine tumors. N-methylation of D-phenylalanine and other residues in somatostatin analogs has been shown to modulate receptor subtype selectivity and improve metabolic stability.[5][6]

Quantitative Data: Somatostatin Receptor Binding Affinities

| Analog | sst1 (Ki, nM) | sst2 (Ki, nM) | sst3 (Ki, nM) | sst4 (Ki, nM) | sst5 (Ki, nM) |

| Parent Somatostatin Analog | >1000 | 1.1 | >1000 | >1000 | 16 |

| N-Me-D-Phe Analog | >1000 | 2.5 | >1000 | >1000 | 5.98 |

Data adapted from studies on N-methylated somatostatin antagonists, demonstrating the nuanced effects of N-methylation on receptor affinity.[6]

Antimicrobial Peptides

The rise of antibiotic resistance has spurred the development of novel antimicrobial agents, including antimicrobial peptides (AMPs). N-methylation of D-phenylalanine in AMPs can enhance their stability in the presence of bacterial proteases and modulate their activity spectrum.

Quantitative Data: Antimicrobial Activity (MIC Values)

| Peptide | Target Organism | MIC (µM) |

| C10:0-A2 (non-methylated lipopeptide) | P. aeruginosa | 1.4-2.8 |

| C10:0-A2(8-NMePhe) | P. aeruginosa | Similar to non-methylated |

| TA4 (non-methylated cationic peptide) | P. aeruginosa | 2.5-10.2 |

| TA4 with N-methylated Lysine | P. aeruginosa | Similar to non-methylated |

Data indicates that in some cases, N-methylation can be incorporated without compromising antimicrobial activity, while likely enhancing stability.[7]

Experimental Protocols

Synthesis of N-Methyl-D-phenylalanine

Method: Reductive Amination

This protocol describes a general approach for the N-methylation of an amino acid.

-

Protection of the Carboxylic Acid: The carboxylic acid group of D-phenylalanine is first protected, for example, as a methyl or benzyl ester, to prevent its reaction during the subsequent steps.

-

Imine Formation: The protected D-phenylalanine is reacted with an aldehyde, typically formaldehyde, in the presence of a dehydrating agent to form an imine intermediate.

-

Reduction: The imine is then reduced to the corresponding N-methyl amine using a mild reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).

-

Deprotection: The protecting group on the carboxylic acid is removed to yield N-methyl-D-phenylalanine.

Solid-Phase Peptide Synthesis (SPPS) of Peptides Containing N-Methyl-D-phenylalanine

Fmoc/tBu Strategy

-

Resin Swelling: The solid support resin (e.g., Rink amide resin) is swollen in a suitable solvent such as N,N-dimethylformamide (DMF).

-

Fmoc Deprotection: The N-terminal Fmoc protecting group of the resin-bound amino acid is removed using a solution of piperidine in DMF.

-

Amino Acid Coupling: The next Fmoc-protected amino acid in the sequence (e.g., Fmoc-N-methyl-D-phenylalanine) is activated using a coupling reagent (e.g., HBTU/HOBt in the presence of a base like DIEA) and coupled to the deprotected N-terminus of the growing peptide chain.

-

Washing: The resin is thoroughly washed to remove excess reagents and byproducts.

-

Repeat Cycle: Steps 2-4 are repeated for each subsequent amino acid in the peptide sequence.

-

Cleavage and Deprotection: Once the peptide synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

-

Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

Radioligand Receptor Binding Assay

This protocol outlines a general procedure for determining the binding affinity (Ki) of a compound for a specific receptor.

-

Membrane Preparation: Cell membranes expressing the target receptor are prepared from cultured cells or tissue homogenates.

-

Assay Setup: In a multi-well plate, the following are added to each well:

-

A fixed concentration of a radiolabeled ligand known to bind to the receptor.

-

Varying concentrations of the unlabeled test compound (the "competitor").

-

The receptor-containing membrane preparation.

-

-

Incubation: The plate is incubated to allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand: The bound radioligand is separated from the unbound (free) radioligand, typically by rapid vacuum filtration through a filter mat that traps the cell membranes.

-

Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter.

-

Data Analysis: The data is plotted as the percentage of specific binding versus the concentration of the competitor. The IC₅₀ (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) is determined, and the Ki is calculated using the Cheng-Prusoff equation.

Signaling Pathways

Opioid Receptor Signaling

Opioid receptors are G-protein coupled receptors (GPCRs) that primarily couple to inhibitory G-proteins (Gαi/o).

References

- 1. researchgate.net [researchgate.net]

- 2. Parallel Artificial Membrane Permeability Assay (PAMPA): An Overview | MolecularCloud [molecularcloud.org]

- 3. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 4. researchgate.net [researchgate.net]

- 5. N-Methyl scan of somatostatin octapeptide agonists produces interesting effects on receptor subtype specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Somatostatin receptor 1 selective analogues: 2. N(alpha)-Methylated scan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. D- and N-Methyl Amino Acids for Modulating the Therapeutic Properties of Antimicrobial Peptides and Lipopeptides - PMC [pmc.ncbi.nlm.nih.gov]

Fmoc-N-Me-D-Phe(3-CN)-OH for enzyme inhibitor synthesis

An In-Depth Technical Guide to Utilizing Fmoc-N-Me-D-Phe(3-CN)-OH for Enzyme Inhibitor Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The design of potent, selective, and metabolically stable peptide-based enzyme inhibitors is a cornerstone of modern drug discovery. Chemical modifications to the peptide backbone and amino acid side chains are critical strategies to overcome the inherent limitations of natural peptides, such as poor proteolytic stability and low cell permeability. This guide focuses on the strategic application of a specialized, non-canonical amino acid, This compound , in the synthesis of advanced enzyme inhibitors.

This building block incorporates three key structural modifications, each conferring distinct advantages to the final peptide:

-

N-methylation: The presence of a methyl group on the amide nitrogen introduces steric hindrance that can protect the adjacent peptide bond from proteolytic cleavage.[1] This modification also enhances membrane permeability and can be used to fine-tune the peptide's conformation.[1][2]

-

D-configuration: The use of a D-amino acid, in place of the natural L-enantiomer, is a well-established method to increase resistance to degradation by proteases, significantly extending the in vivo half-life of the peptide.

-

3-Cyano Phenylalanine Moiety: The cyano group on the phenyl ring serves as a versatile chemical handle. It is primarily used as a precursor to an amidine group, which effectively mimics the guanidinium side chain of arginine. Peptides containing this 3-amidinophenylalanine moiety are often potent inhibitors of enzymes that recognize arginine, such as serine proteases.

While direct experimental data for this compound is not broadly published, its application can be confidently guided by established principles for solid-phase peptide synthesis (SPPS) of sterically hindered and modified amino acids. This document provides a comprehensive overview of its properties (inferred from related analogs), detailed experimental protocols for its incorporation into peptides, and a discussion of its role in creating next-generation enzyme inhibitors.

Physicochemical Data of Related Phenylalanine Analogs

To provide a baseline for researchers, the following table summarizes the properties of commercially available, structurally related Fmoc-protected phenylalanine derivatives. These values can be used to approximate the characteristics of this compound.

| Compound Name | CAS Number | Molecular Weight ( g/mol ) | Purity Specification | Key Features |

| Fmoc-N-Me-D-Phe-OH | 138775-05-0 | 401.45 | ≥98.0% (HPLC)[2] | N-methylated, D-configuration[2] |

| Fmoc-D-Phe(3-CN)-OH | 205526-37-0 | N/A | Research Grade[3] | 3-Cyano group, D-configuration[3] |

| Fmoc-Phe(3-CN)-OH | 205526-36-9 | N/A | Research Grade | 3-Cyano group, L-configuration |

| Fmoc-N-Me-Phe-OH | 77128-73-5 | 401.45 | ≥99.0% (HPLC)[1][4] | N-methylated, L-configuration[1][4] |

| Fmoc-D-Phe-OH | 86123-10-6 | 387.43 | N/A | D-configuration |

Strategic Advantages in Inhibitor Design

The incorporation of this compound provides a multi-pronged approach to enhancing the therapeutic potential of a peptide inhibitor.

| Structural Feature | Advantage Conferred | Mechanism of Action |

| N-Methylation | Increased Proteolytic Stability | Steric shielding of the amide backbone prevents protease recognition and cleavage.[1] |

| Improved Cell Permeability & Oral Bioavailability | Reduces hydrogen bonding capacity and increases lipophilicity, facilitating membrane passage.[1][5] | |

| Conformational Constraint | Restricts rotation around the peptide bond, locking the peptide into a more bioactive conformation.[6] | |

| D-Amino Acid | Enhanced Proteolytic Resistance | Natural proteases are stereospecific for L-amino acids and cannot readily cleave peptide bonds involving D-residues. |

| 3-Cyano Group | Arginine Mimicry (Post-synthetic) | Can be converted to a 3-amidinophenylalanine residue, which is a potent mimic of arginine for binding to enzyme active sites. |

| Versatile Chemical Handle | The cyano group can potentially participate in other chemical modifications or interactions. |

Experimental Protocols

The primary challenge in utilizing this compound is the sterically hindered nature of the N-methylated amine, which makes peptide bond formation difficult. The following protocols are optimized for such "difficult couplings."

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) with this compound

This protocol assumes a standard Fmoc-SPPS workflow on a suitable resin (e.g., Rink Amide for C-terminal amides).

1. Resin Preparation:

-

Swell the resin in N,N-Dimethylformamide (DMF) for at least 30 minutes.

-

Perform Fmoc deprotection of the resin-bound amino acid using 20% piperidine in DMF (2 x 10 minutes).

-

Wash the resin thoroughly with DMF (5x) and Dichloromethane (DCM) (3x).

2. Difficult Coupling of this compound:

-

Prepare the activation solution: In a separate vessel, dissolve this compound (4 eq.), HATU (3.9 eq.), and HOAt (4 eq.) in DMF.

-

Add N,N-Diisopropylethylamine (DIEA) (8 eq.) to the activation solution and allow to pre-activate for 2-5 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Allow the coupling reaction to proceed for 2-4 hours at room temperature. Microwave-assisted coupling can significantly reduce reaction time and improve efficiency.[5]

3. Monitoring the Coupling Reaction:

-

The standard ninhydrin test will not work as it detects primary amines. Use the Bromophenol Blue Test to monitor coupling completion.[4]

-

Procedure: Take a small sample of resin beads, wash with methanol, and add a few drops of 250 mg/mL bromophenol blue in DMF. A yellow color indicates a complete coupling (no free amine), while a blue or green color indicates an incomplete reaction.[4]

-

If the coupling is incomplete, repeat the coupling step.

4. Coupling the Subsequent Amino Acid:

-

After successful coupling of the N-methylated residue, perform Fmoc deprotection as standard.

-

The coupling of the next amino acid onto the N-methylated amine is also sterically hindered. Use the same "Difficult Coupling" conditions as described in step 2.

5. Cleavage and Deprotection:

-

Once the synthesis is complete, wash the resin with DCM and dry it under vacuum.

-

Cleave the peptide from the resin and remove side-chain protecting groups using a standard trifluoroacetic acid (TFA) cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.

-

Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.

6. Purification:

-

Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Post-Synthetic Conversion of Cyano to Amidine Group

This conversion is typically performed on the purified, side-chain deprotected peptide.

1. Pinner Reaction (Thioimidate Formation):

-

Dissolve the lyophilized peptide containing the 3-CN-Phe residue in a solution of anhydrous methanol/dioxane saturated with HCl gas at 0°C.

-

Stir the reaction at 0°C for 12-24 hours.

-

Remove the solvent under reduced pressure to yield the methyl imidate hydrochloride intermediate.

2. Amination to Form Amidine:

-

Dissolve the intermediate in anhydrous methanol.

-

Cool to 0°C and bubble ammonia gas through the solution, or add a solution of ammonia in methanol.

-

Allow the reaction to proceed at room temperature for 24-48 hours in a sealed vessel.

-

Evaporate the solvent and re-purify the final amidine-containing peptide by RP-HPLC.

Visualizations

SPPS Workflow for Difficult Coupling

Caption: SPPS cycle for incorporating this compound.

Inhibitor Binding to Serine Protease Active Site

Caption: Binding of a 3-amidinophenylalanine inhibitor to a protease.

Conclusion

This compound represents a highly valuable, albeit challenging, building block for the synthesis of sophisticated enzyme inhibitors. The combination of N-methylation, D-stereochemistry, and a latent arginine-mimicking side chain provides a powerful toolkit for addressing the key challenges of peptide drug development—namely stability, permeability, and potency. Successful incorporation requires specialized coupling strategies and careful monitoring, as outlined in this guide. By leveraging these advanced methodologies, researchers can unlock the potential of this and similar modified amino acids to create highly effective and durable peptide-based therapeutics.

References

Technical Guide: Fmoc-N-Me-D-Phe(3-CN)-OH for Advanced Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and applications of N-α-Fmoc-N-methyl-D-3-cyanophenylalanine (Fmoc-N-Me-D-Phe(3-CN)-OH), a specialized amino acid derivative crucial for the synthesis of complex and modified peptides. This document will detail its molecular characteristics, outline a general experimental protocol for its use in solid-phase peptide synthesis (SPPS), and illustrate the synthesis workflow.

Core Molecular Attributes

The introduction of both an N-methyl group and a 3-cyano modification on the D-phenylalanine scaffold imparts unique conformational constraints and potential for altered biological activity in the resulting peptides. The N-methylation enhances proteolytic stability and can influence peptide conformation, while the cyano group can be a useful chemical handle for further modifications or can modulate receptor binding.

Data Presentation: Physicochemical Properties

The precise molecular weight and formula for this compound are not widely published in commercial or database sources. The values presented below are calculated based on the addition of an N-methyl group to the known Fmoc-D-Phe(3-CN)-OH. For comparative purposes, the properties of closely related, commercially available derivatives are also provided.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Stereochemistry | Key Modifications |

| This compound | C₂₆H₂₂N₂O₄ | 426.47 (Calculated) | D | N-methyl, 3-cyano |

| Fmoc-D-Phe(3-CN)-OH | C₂₅H₂₀N₂O₄ | 412.4[1][2][3] | D | 3-cyano |

| Fmoc-N-Me-D-Phe-OH | C₂₅H₂₃NO₄ | 401.45[4] | D | N-methyl |

| Fmoc-L-Phe(3-CN)-OH | C₂₅H₂₀N₂O₄ | 412.4[2] | L | 3-cyano |

| Fmoc-L-N-Me-Phe-OH | C₂₅H₂₃NO₄ | 401.45 | L | N-methyl |

| Fmoc-D-Phe-OH | C₂₄H₂₁NO₄ | 387.43[5] | D | None |

Experimental Protocols

The primary application for this compound is in Fmoc-based solid-phase peptide synthesis (SPPS). Below is a detailed, generalized protocol for the incorporation of this amino acid into a growing peptide chain on a solid support.

Protocol: Incorporation of this compound in SPPS

1. Resin Preparation:

-

Start with a suitable resin (e.g., Rink Amide or Wang resin) pre-loaded with the C-terminal amino acid of the target peptide.

-

Swell the resin in an appropriate solvent, typically N,N-dimethylformamide (DMF), for 30-60 minutes.

2. Fmoc Deprotection:

-

Drain the DMF from the swollen resin.

-

Add a 20% solution of piperidine in DMF to the resin.

-

Agitate the mixture for 5-10 minutes at room temperature to remove the Fmoc protecting group from the N-terminus of the resin-bound peptide.

-

Drain the piperidine solution.

-

Repeat the treatment with 20% piperidine in DMF for another 10-15 minutes.

-

Thoroughly wash the resin with DMF (5-7 times) to remove residual piperidine.

3. Amino Acid Coupling:

-

Prepare the coupling solution:

-

Dissolve this compound (3-5 equivalents relative to the resin substitution) in DMF.

-

Add a coupling reagent, such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (3-5 equivalents).

-

Add a base, typically N,N-diisopropylethylamine (DIPEA) (6-10 equivalents).

-

-

Pre-activate the amino acid by gently mixing the coupling solution for 2-5 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction vessel for 1-2 hours at room temperature. The coupling of N-methylated amino acids can be slower than their non-methylated counterparts, so extended coupling times may be necessary.

-

Monitor the coupling reaction for completeness using a qualitative test (e.g., the Kaiser test, which will be negative for a successful coupling to a secondary amine).

4. Washing:

-

Drain the coupling solution.

-

Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents.

-

Wash with a solvent like dichloromethane (DCM) (2-3 times) and then DMF again (2-3 times).

5. Cycle Repetition:

-

Repeat steps 2-4 for each subsequent amino acid to be added to the peptide sequence.

6. Cleavage and Deprotection:

-

Once the peptide synthesis is complete, wash the resin with DCM and dry it under vacuum.

-

Treat the resin with a cleavage cocktail appropriate for the resin and any side-chain protecting groups used. A common cocktail is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).

-

Agitate for 2-4 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the crude product.

7. Purification:

-

Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity and purity of the final peptide using mass spectrometry and analytical HPLC.

Mandatory Visualizations

Solid-Phase Peptide Synthesis (SPPS) Workflow

The following diagram illustrates the cyclical nature of solid-phase peptide synthesis for the incorporation of an Fmoc-protected amino acid.

Caption: A diagram of the Fmoc solid-phase peptide synthesis (SPPS) cycle.

References

Technical Guide: Solubility of Fmoc-N-Me-D-Phe(3-CN)-OH in Solid-Phase Peptide Synthesis (SPPS) Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: The incorporation of unnatural amino acids, such as Fmoc-N-Me-D-Phe(3-CN)-OH, is a critical strategy in modern peptide drug development to enhance properties like metabolic stability, conformational rigidity, and binding affinity. A fundamental prerequisite for the successful incorporation of any amino acid derivative in Solid-Phase Peptide Synthesis (SPPS) is its adequate solubility in the solvents used for coupling reactions. This technical guide provides a comprehensive overview of the expected solubility characteristics of this compound, methodologies for its empirical determination, and practical considerations for its use in SPPS workflows. While specific quantitative solubility data for this novel derivative is not extensively published, this document extrapolates from the known properties of its structural components and related molecules to provide a robust framework for researchers.

Introduction to this compound in SPPS

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide chemistry, relying on a stepwise cycle of coupling and deprotection of amino acids anchored to an insoluble resin. The efficiency of each coupling step is paramount and is directly influenced by the concentration of the activated amino acid in solution. Therefore, ensuring the solubility of the Fmoc-protected amino acid derivative in the chosen SPPS solvent is a critical first step.

This compound is a structurally complex amino acid derivative featuring three key modifications:

-

Nα-Fmoc group: A bulky, hydrophobic protecting group essential for the Fmoc/tBu SPPS strategy. It generally confers good solubility in common organic solvents.[1]

-

N-methylation: This modification can enhance enzymatic stability and oral bioavailability of the final peptide.[2][3] It also introduces steric hindrance, which can make subsequent coupling steps more challenging. From a solubility perspective, N-methylation can increase both lipophilicity and, in some contexts, aqueous solubility.[4][5]

-

3-Cyanophenylalanine side chain: The cyano group introduces polarity to the otherwise hydrophobic phenylalanine side chain. This modification is often used as a fluorescent or infrared probe in structural biology studies.[6][7]

The combination of the large hydrophobic Fmoc group, the N-methyl group, and the polar cyano-functionalized aromatic side chain results in a molecule with complex solubility characteristics that must be empirically evaluated.

Overview of Common SPPS Solvents

The choice of solvent in SPPS is critical for solvating the resin and the growing peptide chain, as well as for dissolving reagents.[8] The most widely used solvents in Fmoc-SPPS are polar aprotic solvents.[9]

| Solvent | Abbreviation | Key Properties & Considerations |

| N,N-Dimethylformamide | DMF | The most common and cost-effective SPPS solvent. Excellent resin-swelling and reagent-solubilizing properties. Can decompose over time to form dimethylamine, which can cause premature Fmoc deprotection.[8] |

| N-Methyl-2-pyrrolidone | NMP | A more polar and often more effective solvating agent than DMF, particularly for aggregating sequences.[8] Considered a reprotoxic solvent in some regions, leading to a search for alternatives.[5] |

| Dichloromethane | DCM | Primarily used in Boc-SPPS and for loading the first amino acid onto certain resins.[8] It is less effective at solvating polar peptide chains and Fmoc-amino acids can have limited solubility.[8] |

| Dimethyl Sulfoxide | DMSO | A highly polar solvent, often used as a co-solvent with DMF or NMP to disrupt peptide aggregation and improve solubility of difficult sequences.[9] |

Expected Solubility Profile of this compound

The table below provides a qualitative summary of the expected solubility. Note: These are estimates and must be confirmed experimentally.

| Solvent | Expected Solubility of this compound | Rationale |

| DMF | High | Standard solvent for Fmoc-amino acids. Should readily dissolve the compound to concentrations required for SPPS (typically 0.2–0.5 M). |

| NMP | High | Generally a stronger solvent than DMF, expected to provide excellent solubility.[8] |

| DCM | Low to Moderate | The polarity mismatch between the cyano group and DCM may limit solubility compared to DMF or NMP. Historically, solubility concerns with Fmoc-protected amino acids have limited the utility of DCM.[8] |

| DMF/DMSO Mixtures | Very High | The addition of DMSO would likely enhance solubility further, though it is typically unnecessary unless aggregation occurs during synthesis. |

Experimental Protocol for Solubility Determination

To ensure successful peptide synthesis, it is imperative to determine the solubility of this compound in the desired solvent system at the concentration required for the coupling protocol (e.g., 0.5 M).

Objective: To determine the solubility of this compound in a given SPPS solvent.

Materials:

-

This compound

-

SPPS-grade solvents (e.g., DMF, NMP)

-

Vortex mixer

-

Centrifuge tubes (e.g., 1.5 mL or 10 mL)

-

Analytical balance

-

Sonication bath

Protocol:

-

Preparation: Weigh a specific amount of this compound (e.g., 0.5 mmol) into a centrifuge tube.

-

Solvent Addition: Add a precise volume of the chosen solvent to the tube to achieve the target concentration (e.g., add 1.0 mL for a 0.5 M concentration).

-

Dissolution: Vigorously vortex the mixture for 2-3 minutes. For compounds that are slow to dissolve, sonicate the vial for 10 minutes.

-

Visual Inspection: Observe the solution. A completely clear solution with no visible particulate matter indicates that the compound is soluble at that concentration.

-

Incremental Dilution (if necessary): If the solution is cloudy or contains undissolved solid, add another known volume of solvent to dilute the concentration (e.g., add another 1.0 mL to test solubility at 0.25 M). Repeat the dissolution and inspection steps.

-

Reporting: The solubility should be reported as the highest concentration at which a clear solution is formed (e.g., "Soluble at >0.5 M in DMF" or "Insoluble at 0.5 M, but soluble at 0.25 M in DCM").

This protocol is adapted from general methodologies for assessing reagent solubility in SPPS.[11]

Visualized Workflows and Relationships

To better illustrate the context in which solubility is a critical factor, the following diagrams outline the general SPPS process and the workflow for determining solubility.

Conclusion and Recommendations

While published quantitative data on the solubility of this compound is scarce, its structural characteristics suggest it will be sufficiently soluble in standard SPPS solvents like DMF and NMP for routine use. The N-methyl and 3-cyano functionalities are unlikely to cause significant solubility issues for the Fmoc-protected monomer, although they may influence the properties of the growing peptide chain.

Key Recommendations for Researchers:

-

Always perform a preliminary solubility test using the protocol outlined above before committing to a large-scale synthesis.

-

For initial trials, use DMF or NMP as the primary solvent. These have the highest probability of successfully dissolving the compound to the required 0.2-0.5 M concentration.

-

Be aware of potential challenges during coupling. The steric hindrance from the N-methyl group is a more likely source of difficulty than solubility. Special coupling reagents (e.g., HATU, PyAOP) and extended coupling times may be necessary for efficient incorporation.[3]

-

If solubility issues do arise, particularly with the growing peptide-resin, consider the use of solvent mixtures (e.g., DMF/DMSO) or "magic mixtures" containing chaotropic salts to disrupt secondary structures and improve solvation.

References

- 1. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 2. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]

- 3. peptide.com [peptide.com]

- 4. The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Modulation of p-Cyanophenylalanine Fluorescence by Amino Acid Side-chains and Rational Design of Fluorescence Probes of α-Helix Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sensing pH via p-Cyanophenylalanine Fluorescence: Application to Determine Peptide pKa and Membrane-Penetration Kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. peptide.com [peptide.com]